Guanidine thiocyanate
Overview
Description
Guanidine thiocyanate, also known as guanidinium thiocyanate, is a chemical compound with the formula C₂H₆N₄S. It is widely used in molecular biology as a chaotropic agent, which disrupts hydrogen bonds and denatures proteins and nucleic acids. This compound is particularly important in the extraction of DNA and RNA from cells, making it a crucial component in various biochemical and molecular biology protocols .
Mechanism of Action
Target of Action
Guanidine Thiocyanate (GTC) primarily targets proteins and nucleic acids within cells . It acts as a general protein denaturant and is most commonly used as a nucleic acid protector in the extraction of DNA and RNA from cells .
Mode of Action
GTC operates as a potent chaotropic agent, meaning it interferes with the hydrogen bond network in aqueous solutions, leading to the destabilization of macromolecules, especially proteins . In the context of nucleic acid extraction, GTC serves a dual function. Firstly, it lyses cells and virus particles, and secondly, it prevents the activity of RNase and DNase enzymes by denaturing them . These enzymes would otherwise damage the extracted nucleic acids .
Biochemical Pathways
The primary biochemical pathway affected by GTC is the protein folding process. As a chaotropic agent, GTC disrupts the native conformation of proteins, leading to their denaturation . This denaturation process is crucial in the extraction of nucleic acids, as it allows for the separation of these acids from the proteins within the cell .
Result of Action
The primary result of GTC’s action is the successful extraction and preservation of nucleic acids from cells. By denaturing proteins and inactivating RNase and DNase enzymes, GTC prevents these enzymes from damaging the extracted nucleic acids . This makes GTC an invaluable tool in molecular biology research and diagnostic testing.
Action Environment
The action of GTC is influenced by several environmental factors. For instance, the concentration of GTC used can affect the degree of protein denaturation . Additionally, the temperature at which GTC is used can also impact its effectiveness. Some enzymes from temperature extremophiles can remain stable under extraordinary circumstances, potentially influencing the action of GTC . Therefore, it’s crucial to follow proper protocols when using GTC to ensure its effectiveness.
Biochemical Analysis
Biochemical Properties
Guanidine Thiocyanate plays a crucial role in biochemical reactions. It is most commonly used as a nucleic acid protector in the extraction of DNA and RNA from cells . It disrupts cell and organelle membranes, facilitating cell lysis and organelle isolation . It also serves as a potent protein denaturant, surpassing guanidine hydrochloride in unfolding proteins .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It not only disrupts membranes but also denatures RNase and DNase enzymes, protecting extracted nucleic acids from enzymatic degradation . This disruption of cellular structures and inactivation of enzymes can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects by interfering with the hydrogen bond network in aqueous solutions, having a destabilizing effect on macromolecules, especially proteins . This denaturing action prevents the activity of RNase and DNase enzymes by denaturing them .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to exert its denaturing effects, disrupting cellular structures and inactivating enzymes . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is not typically involved in metabolic pathways as it is a synthetic compound used in laboratory settings. It can have significant effects on cellular metabolism due to its ability to disrupt cellular structures and inactivate enzymes .
Transport and Distribution
Given its potent denaturing properties, it is likely to be distributed widely within cells following its application, as it disrupts cellular structures and inactivates enzymes .
Subcellular Localization
Given its potent denaturing properties, it is likely to be found throughout the cell following its application, as it disrupts cellular structures and inactivates enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidine thiocyanate can be synthesized through several methods:
Reaction of Guanidinium Carbonate with Ammonium Thiocyanate: This method involves heating guanidinium carbonate with ammonium thiocyanate.
Pyrolysis of Ammonium Thiocyanate or Thiourea: This method involves heating ammonium thiocyanate or thiourea at 180°C.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical laboratory settings.
Substitution Reactions: It can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Include various oxidized forms of guanidine.
Reduction Products: Include reduced forms of guanidine.
Substitution Products: Include substituted guanidine derivatives.
Scientific Research Applications
Guanidine thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a chaotropic agent to denature proteins and nucleic acids.
Biology: Essential in the extraction of DNA and RNA from cells, particularly in the preparation of samples for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: Used in diagnostic kits for the detection of viral RNA, such as in COVID-19 testing kits.
Industry: Employed in the production of various pharmaceuticals and as a reagent in chemical synthesis.
Comparison with Similar Compounds
Guanidine Hydrochloride: Another chaotropic agent used for protein denaturation.
Urea: Commonly used in protein denaturation and solubilization.
Sodium Dodecyl Sulfate (SDS): An anionic detergent used to denature proteins.
Comparison:
Guanidine Thiocyanate vs. Guanidine Hydrochloride: Both are chaotropic agents, but this compound is more effective in disrupting hydrogen bonds and denaturing nucleic acids.
This compound vs. Urea: this compound is more potent in denaturing proteins and nucleic acids compared to urea.
This compound vs. Sodium Dodecyl Sulfate: While both are used for protein denaturation, this compound is specifically effective in nucleic acid extraction, whereas SDS is more commonly used in protein electrophoresis.
This compound stands out due to its high efficiency in nucleic acid extraction and its role as a chaotropic agent in various biochemical applications.
Properties
IUPAC Name |
guanidine;thiocyanic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.CHNS/c2-1(3)4;2-1-3/h(H5,2,3,4);3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYYHGLJYGJLLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)S.C(=N)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060478 | |
Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
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Molecular Weight |
118.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, White crystalline solid; Hygroscopic; [Sigma-Aldrich MSDS] | |
Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
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Record name | Guanidine thiocyanate | |
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CAS No. |
593-84-0 | |
Record name | Guanidine thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-84-0 | |
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Record name | Guanidine thiocyanate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593840 | |
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Record name | Guanidine thiocyanate | |
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Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiocyanic acid, compd. with guanidine (1:1) | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanidinium thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.922 | |
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Record name | GUANIDINE THIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCA2EU297U | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does guanidine thiocyanate denature proteins?
A1: this compound (GTC) is a chaotropic agent that disrupts the hydrogen bonding network of water molecules. This disruption weakens the hydrophobic interactions that stabilize the folded structure of proteins, leading to their denaturation. [, , , ]
Q2: Does GTC affect the fluorescence properties of proteins?
A3: Yes, GTC can significantly alter the fluorescence properties of proteins. For example, studies on superfolder GFP (sfGFP) revealed that GTC not only affects protein structure but also directly interacts with the chromophore. This interaction triggers a redistribution of sfGFP molecules with neutral and anionic chromophores, ultimately decreasing fluorescence intensity. []
Q3: What is the molecular formula and weight of GTC?
A3: The molecular formula of this compound is CH5N3S, and its molecular weight is 119.15 g/mol.
Q4: Are there any spectroscopic data available for GTC?
A6: While this collection of papers does not extensively delve into the spectroscopic characterization of GTC itself, its impact on the spectroscopic properties of biomolecules is highlighted. For instance, changes in absorption and CD spectra of sfGFP in the presence of GTC indicate the specific binding of thiocyanate anions near the protein's chromophore. []
Q5: Can GTC be used to preserve biological samples at room temperature?
A8: Yes, GTC solution has shown promising results as a preservative for biological samples, including those intended for microbiome analysis. It facilitates storage at room temperature for a certain period, maintaining sample integrity and microbial community profiles, crucial for downstream molecular analyses. []
Q6: Does GTC exhibit any catalytic properties?
A9: While GTC is not typically recognized for inherent catalytic activity, a study observed its role in a prebiotic chemistry experiment. Heating ammonium thiocyanate with Fe(II) yielded this compound and Fe(III), suggesting a redox reaction where GTC formation coincided with iron oxidation. []
A6: The provided research primarily focuses on experimental applications of GTC. Further exploration is needed to uncover its potential in computational chemistry and modeling.
Q7: Is GTC toxic?
A17: Yes, GTC is toxic if ingested. A case report described severe toxicity following the intentional ingestion of GTC, manifesting as encephalopathy, electrolyte disturbances, and hypocalcemia. []
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